1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
FLT3 Inhibitor for Psoriasis Treatment
Compounds structurally related to "1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea" have been investigated for their potential in treating psoriasis through the inhibition of FMS-like tyrosine kinase 3 (FLT3). Structural optimization and structure-activity relationship analysis of pyrazolo[3,4-d]pyrimidine derivatives identified potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model, indicating the potential for compounds with this core structure in psoriasis treatment (Li et al., 2016).
Adenosine Deaminase Inhibition
Another application is found in the inhibition of adenosine deaminase (ADA), where derivatives featuring the pyrazolo[3,4-d]pyrimidin-4-one ring system showed excellent inhibitory activity. These inhibitors were effective in attenuating bowel inflammation in an experimental colitis model in rats, highlighting their potential in inflammatory disease management (La Motta et al., 2009).
Phosphodiesterase 1 Inhibition
Compounds with a 3-aminopyrazolo[3,4-d]pyrimidinone structure have been explored as inhibitors of phosphodiesterase 1 (PDE1), with applications toward the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such compounds have shown picomolar inhibitory potency and good in vivo efficacy, indicating their utility in CNS disorder treatment (Li et al., 2016).
Anti-CML Activity through PI3K/AKT Signaling Pathway
The design and synthesis of novel urea derivatives containing the pyrimidin-4-yl moiety have been directed towards targeting receptor tyrosine kinases for the treatment of chronic myeloid leukemia (CML). These compounds demonstrated potent activity against the CML cell line K562 and exerted their therapeutic effects by reducing protein phosphorylation within the PI3K/Akt signaling pathway, showcasing their potential in cancer therapy (Li et al., 2019).
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-24-19(13-20(25-14)29-11-3-10-23-29)26-16-6-8-17(9-7-16)27-21(30)28-18-5-2-4-15(22)12-18/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHYAUYCJAPGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.